Disodium cyanurate

Description

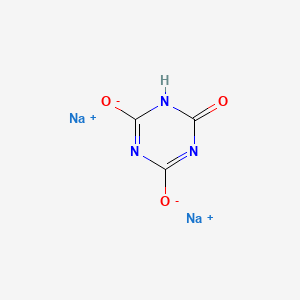

Structure

3D Structure of Parent

Properties

CAS No. |

36452-21-8 |

|---|---|

Molecular Formula |

C3HN3Na2O3 |

Molecular Weight |

173.04 g/mol |

IUPAC Name |

disodium;6-oxo-1H-1,3,5-triazine-2,4-diolate |

InChI |

InChI=1S/C3H3N3O3.2Na/c7-1-4-2(8)6-3(9)5-1;;/h(H3,4,5,6,7,8,9);;/q;2*+1/p-2 |

InChI Key |

MVJKWKYYJNCLIU-UHFFFAOYSA-L |

Canonical SMILES |

C1(=NC(=NC(=O)N1)[O-])[O-].[Na+].[Na+] |

physical_description |

Other Solid; Water or Solvent Wet Solid |

Related CAS |

108-80-5 (Parent) |

Origin of Product |

United States |

Synthesis and Manufacturing of Disodium Cyanurate

Laboratory-Scale Synthesis Protocols

In a laboratory setting, disodium cyanurate is typically prepared by the neutralization of cyanuric acid with a stoichiometric amount of sodium hydroxide (B78521). A common method involves creating an aqueous slurry of cyanuric acid dihydrate and adding a 50% sodium hydroxide solution at or slightly below room temperature to yield a solution of this compound. fao.orgfao.org An alternative approach involves the solid-state reaction of isocyanuric acid powder with sodium carbonate or sodium bicarbonate in the presence of a minimal amount of water, with heating to facilitate the reaction. google.com

Industrial Manufacturing Processes

On an industrial scale, the synthesis of this compound is an integral step in a continuous process for producing chlorinated isocyanurates. fao.org Large quantities of purified cyanuric acid dihydrate are reacted with concentrated sodium hydroxide in industrial reactors to form a this compound solution. fao.orgfao.org The parameters of this reaction, including temperature, pH, and reactant concentration, are carefully controlled to ensure complete conversion and to prepare the solution for the subsequent chlorination step. fao.org The U.S. production volume of this compound highlights its industrial importance, with reported volumes between 20 and 100 million pounds in recent years. nih.gov

Purification and Characterization Techniques

Since this compound is often generated and used in solution as an intermediate, extensive purification of the isolated salt is not always necessary for industrial applications. fao.orgfao.org When its downstream product, dichloroisocyanuric acid, is formed, it precipitates from the solution and is purified through filtration and washing to remove byproducts like sodium chloride. poolhelp.com For analytical purposes, the purity and concentration of cyanuric acid and its salts in solution can be determined using techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection. who.int The quantitative analysis of cyanuric acid, the ultimate degradation product, is often performed using liquid chromatography-mass spectrometry (LC-MS) for high sensitivity and selectivity. researchgate.net

Advanced Chemical Reactivity and Mechanistic Studies of Disodium Cyanurate

Aqueous Phase Equilibria and Speciation Dynamics of Cyanurate Species

The aqueous chemistry of cyanurate species, including disodium (B8443419) cyanurate, is characterized by a complex set of equilibria involving protonation, deprotonation, and interactions with other chemical species, particularly chlorine. When dissolved in water, cyanuric acid and its salts establish a rapid equilibrium between the acid form and its three dissociation products. sciencemadness.orgnih.gov The speciation is highly dependent on the pH of the solution. sciencemadness.org

In aqueous solutions, cyanuric acid can exist in both keto and enol tautomeric forms, with the keto form being predominant in solid or acidic solutions and the enol form in basic solutions. sciencemadness.org Under typical drinking water pH conditions (6.5 to 9.5), cyanuric acid (H₃Cy) and its first dissociation product (H₂Cy⁻) are the most significant species present. sciencemadness.orgnih.gov

[C(O)NH]₃ ⇌ [C(O)NH]₂[C(O)N]⁻ + H⁺

[C(O)NH]₂[C(O)N]⁻ ⇌ [C(O)NH][C(O)N]₂²⁻ + H⁺

[C(O)NH][C(O)N]₂²⁻ ⇌ [C(O)N]₃³⁻ + H⁺ wikipedia.org

The acid dissociation constants (pKa values) for cyanuric acid at 25°C are 6.88, 11.40, and 13.5 for the first, second, and third deprotonations, respectively. wikipedia.org These constants are crucial for predicting the dominant cyanurate species at a given pH.

The temperature dependence of these equilibrium constants has been a subject of study, particularly for the first ionization constant (K₆), which is most relevant for drinking water conditions. Research has provided a rigorous estimation of the first ionization constant of cyanuric acid from 5 to 35 °C, which can be expressed by the equation: ln K₆ = -4,013/Tₖ - 2.58 or pK₆ = 1,743/Tₖ + 1.12, with a standard enthalpy change (ΔH°) of 33.4 ± 1.7 kJ mol⁻¹. wikipedia.org This temperature dependence significantly alters the speciation of cyanurate; for instance, at a pH of 7.0, the fraction of the singly deprotonated species (H₂Cy⁻) nearly doubles when the temperature increases from 5 to 35 °C. wikipedia.org

For the chlorinated cyanurate system, a simplified model relevant to drinking water conditions includes four key temperature-dependent equilibrium expressions. mdpi.com The temperature dependence for two of these, K₇ₐ and K₉ₐ, which involve chlorinated cyanurates, has been estimated between 5 and 35 °C at 0 M ionic strength. nih.gov

The following interactive table provides the pKa values for cyanuric acid at 25°C.

The ionic strength of an aqueous solution can influence the speciation of cyanurate by affecting the activity coefficients of the ionic species involved in the equilibria. nih.gov Generally, as ionic strength increases, the interactions between ions become more significant, which can alter the effective concentrations and shift the equilibrium positions. nih.gov The solubility of cyanuric acid has been observed to decrease with an increase in salt concentration in the range of 0.073 to 0.226 mol·kg⁻¹ of salt. researchgate.net

While the provided search results highlight the general principle of ionic strength effects on ion speciation, specific quantitative data on the influence of ionic strength on the equilibrium constants of disodium cyanurate were not detailed in the provided search results.

In the presence of free chlorine (hypochlorous acid, HOCl, and hypochlorite, OCl⁻), cyanuric acid and its deprotonated species rapidly form a series of chlorinated cyanurates. sciencemadness.orgmdpi.com This equilibrium is established whether cyanuric acid and chlorine are added separately or as a single compound like sodium dichloroisocyanurate (NaDCC) or trichloroisocyanuric acid (TCCA). nih.gov The complete equilibrium model at 25°C includes cyanuric acid, its three dissociation products, free chlorine, and six chlorinated cyanurates. sciencemadness.orgmdpi.com

The formation of these chlorinated cyanurates is a key aspect of the use of cyanuric acid as a chlorine stabilizer in swimming pools, as it protects the chlorine from degradation by sunlight. nih.gov The hydrolysis rate constant for the release of HOCl from one of the important chlorinated cyanurates under drinking water conditions (HClCy⁻) is 0.17 s⁻¹, indicating a very rapid re-equilibration when conditions change. sciencemadness.orgnih.gov

A simplified model for drinking water conditions focuses on the most prevalent species: free chlorine (HOCl and OCl⁻), cyanuric acid and its first dissociation product (H₃Cy and H₂Cy⁻), and two chlorinated cyanurates (HClCy⁻ and Cl₂Cy⁻). mdpi.com

The following interactive table summarizes the key species in the chlorinated cyanurate equilibrium system.

Reaction Kinetics and Rate Laws in Aqueous Systems

The kinetics of reactions involving cyanurate and its derivatives are crucial for understanding their behavior in various applications. The hydrolysis of cyanuric chloride, a related compound, has been studied as a function of temperature and pH. researchgate.netfao.org The hydrolysis rate is independent of pH in acidic conditions (pH ≤ 6) and increases with pH in alkaline conditions (pH ≥ 7). researchgate.netscispace.com This suggests different reaction mechanisms in acidic (Sɴ1) and alkaline (Sɴ2) environments. researchgate.netscispace.com

For the chlorinated cyanurates, the release of hypochlorous acid is rapid. The hydrolysis rate constant for HClCy⁻ is 0.17 s⁻¹, which corresponds to a half-life of 4.1 seconds for the release of 50% of the HOCl. sciencemadness.org This rapid kinetics ensures that as free chlorine is consumed, it is quickly replenished from the chlorinated cyanurate reservoir. google.com

The reaction between trichloroisocyanuric acid (TCCA) and 2-chlorobenzylidene malononitrile (B47326) (CS) has been found to follow both collision theory and activated complex theory, with an activation energy consistent with experimental data. google.com The reaction involves both hydrolysis and oxidation pathways. google.com

Surface-Induced Transformations and Electroless Trimerization Reactions of Cyanate (B1221674) to Cyanurate

The formation of the cyanurate ring from cyanate precursors is a significant reaction. The trimerization of cyanate to form the s-triazine ring of cyanurate can be induced on surfaces. researchgate.net For instance, adsorbed cyanuric acid-related species have been observed to form from cyanate anions at silver surface sites through an electroless trimerization reaction. researchgate.net

The cyclotrimerization of cyanate esters is a key polymerization reaction for producing polycyanurates, which are high-performance thermosetting polymers. knockhardy.org.uknih.gov This reaction can be initiated by various catalysts, including dicyanamide-containing ionic liquids. nih.gov The kinetics of phenyl cyanate ester trimerization has been studied using differential scanning calorimetry to determine the activation energy. sciencemadness.org

Solid-state metathesis reactions of alkali earth halides with lithium cyanate at high temperatures have been shown to produce metal cyanurates through the cyclotrimerization of cyanate ions.

Interactions with Diverse Inorganic and Organic Species in Solution

This compound and related cyanurate species can interact with a variety of inorganic and organic compounds in solution.

With inorganic species , cyanuric acid and its salts are known to form complexes with metal ions. mdpi.com A study on alkaline earth metals (Mg, Ca, Sr, Ba) showed that singly deprotonated cyanurate forms complexes with these metals in aqueous solutions. mdpi.com The extent of cyanurate coordination to the metal ion increases with increasing ionic radius and coordination number, from magnesium to barium. mdpi.com For example, with magnesium, a hexaaqua-coordinated cation is formed with uncoordinated cyanurate anions, whereas with barium, a two-dimensional coordination network is observed. mdpi.com The formation of an insoluble aluminum cyanurate complex is the basis for a method to remove excess cyanuric acid from swimming pool water. fao.org

Cyanuric chloride, a derivative, is highly reactive towards nucleophiles and can react with alcohols, phenols, ammonia, and organic amines. This compound is a precursor in the synthesis of dichloroisocyanuric acid through chlorination. researchgate.netnih.gov

Regarding organic species , a notable interaction is the strong, non-covalent bonding between cyanuric acid and melamine (B1676169), which forms a highly stable, insoluble complex known as melamine cyanurate. wikipedia.org This interaction is so strong that it is used in a turbidimetric test for quantifying cyanuric acid. wikipedia.org

Cyanuric acid is a precursor to N-chlorinated cyanurates, which are used for water disinfection. wikipedia.org It is also a precursor for crosslinking agents used in polyurethane and polyisocyanurate plastics. wikipedia.org The reaction of cyanate with the functional groups of proteins, such as amino and carboxyl groups, has also been studied. nih.gov

Furthermore, this compound can react with nitrogenous compounds. Contact with ammonia, ammonium (B1175870) salts, or urea (B33335) can lead to the formation of nitrogen trichloride, which is explosive. researchgate.net

Coordination Chemistry of Cyanurate Anions

Ligand Properties and Coordination Modes of the Cyanurate Anion

The cyanurate anion can exist in different tautomeric and resonance forms, which influences its coordination behavior. iucr.org It can act as a mono-, bi-, or polydentate ligand, coordinating to metal centers through its oxygen and/or nitrogen atoms. preprints.orgresearchgate.net This flexibility leads to the formation of diverse structural motifs, from simple mononuclear complexes to intricate coordination polymers. acs.orgmdpi.com

Coordination through the exocyclic oxygen atoms is a common mode of bonding for the cyanurate anion, particularly with hard metal cations like those of the alkali and alkaline earth metals. researchgate.netmdpi.com In these complexes, the cyanurate ligand typically acts as a bridging ligand, connecting multiple metal centers to form extended structures. mdpi.com The oxygen atoms, being harder bases, show a preference for harder acid metal ions like Li+. iucr.org For instance, in complexes with alkaline earth metals, the involvement of cyanurate in metal coordination through its oxygen atoms increases from magnesium to barium. mdpi.commdpi.com This trend is associated with the increasing ionic radius and coordination number of the metal cations. mdpi.com In some structures, the cyanurate anion can coordinate to a metal center in a bidentate fashion through two of its oxygen atoms, forming a chelate ring.

While O-coordination is prevalent with alkali and alkaline earth metals, N-coordination is more frequently observed in complexes with transition metals. preprints.orgresearchgate.netmdpi.com In the majority of transition metal complexes, coordination to the metal center occurs exclusively through the nitrogen atoms of the cyanurate ring. researchgate.netmdpi.com The deprotonated nitrogen atoms of the cyanurate ring can act as effective donor sites for transition metal ions. acs.org

Mixed-mode coordination, involving both N and O atoms, is also possible, leading to more complex structures. For example, in a calcium complex, the cyanurate ligand has been observed to bridge two calcium ions by bonding to one in a monodentate fashion through an oxygen atom and to the other in a chelating bidentate mode through an oxygen and a deprotonated nitrogen atom. preprints.org This versatility in coordination allows for the formation of intricate supramolecular structures, such as the "cyanurate ribbon," a persistent structural motif observed across various metal complexes where adjacent cyanurate anions are linked by hydrogen bonds. acs.org

Formation and Characterization of Metal-Cyanurate Complexes

Metal-cyanurate complexes are typically synthesized through reactions in aqueous solutions or via solid-state methods. mdpi.comresearchgate.netnih.gov The resulting structures are often characterized by single-crystal X-ray diffraction, which provides detailed information about the coordination environment of the metal ion and the bonding mode of the cyanurate ligand.

Alkali metal cyanurate complexes predominantly feature coordination through the oxygen atoms of the cyanurate anion. researchgate.net In a polymeric lithium(I) complex, the cyanurate ligands coordinate to the lithium cations via their keto oxygen atoms. iucr.org The structure is further stabilized by bridging water molecules and an extensive network of hydrogen bonds. iucr.org Similarly, cesium can form complexes with cyanurate anions, highlighting the role of these ligands in stabilizing alkali metal ions. rsc.org

| Metal | Compound Formula | Coordination Mode | Structural Features |

|---|---|---|---|

| Lithium | [Li4(C3H2N3O3)4(H2O)7]n | O-Coordination | Polymeric structure with bridging water molecules and extensive hydrogen bonding. iucr.org |

| Cesium | Cs3(H2C3N3O3)3(H3C3N3O3)·3H2O | O-Coordination | Two-dimensional layered structure. rsc.org |

A systematic study of alkaline earth metal complexes with singly deprotonated cyanurate (CY⁻) has revealed a clear trend in their coordination behavior. mdpi.com The extent of cyanurate coordination to the metal center increases down the group, from magnesium to barium, relative to coordination by water molecules. mdpi.commdpi.com

Magnesium: In the magnesium complex, [Mg(H₂O)₆][CY]₂·2H₂O, the magnesium ion is coordinated exclusively by six water molecules, forming a hexaaqua-magnesium(II) cation, with the cyanurate anions acting as counterions. mdpi.com

Calcium: The calcium complex, {[Ca(CY)(H₂O)₃][CY]}∞, features a polymeric chain where calcium ions are coordinated by both cyanurate anions and water molecules. mdpi.com One cyanurate ligand is coordinated to the metal, while the other acts as a counterion. mdpi.com

Strontium: In the strontium complex, {[Sr(CY)₂(H₂O)₄]}∞, both cyanurate anions are coordinated to the strontium center, which also has four coordinated water molecules, forming a polymeric chain. mdpi.com

Barium: The barium complex, {[Ba(CY)₂(H₂O)₂]}∞, exhibits a two-dimensional coordination network where the barium ion is coordinated by cyanurate anions and water molecules. researchgate.netmdpi.com

| Metal | Compound Formula | Coordination Number | Structural Features |

|---|---|---|---|

| Magnesium | [Mg(H2O)6][C3H2N3O3]2·2H2O | 6 | Hexaaqua-coordinated cations with uncoordinated cyanurate anions. mdpi.com |

| Calcium | {[Ca(C3H2N3O3)(H2O)3][C3H2N3O3]}∞ | 7 | Polymeric chains with both coordinated and uncoordinated cyanurate anions. mdpi.com |

| Strontium | {[Sr(C3H2N3O3)2(H2O)4]}∞ | 8 | Polymeric chains with all cyanurate anions coordinated. mdpi.com |

| Barium | {[Ba(C3H2N3O3)2(H2O)2]}∞ | Not specified | Two-dimensional coordination network. researchgate.netmdpi.com |

Transition metal cyanurate complexes often exhibit coordination through the nitrogen atoms of the cyanurate ring. researchgate.netacs.org These complexes can form discrete molecules or extended supramolecular assemblies. acs.org

Nickel: Nickel(II) can form complexes with cyanurate where the ligand coordinates through its nitrogen atoms. acs.org An example is trans-[Ni(cyan-κN)₂(NH₃)₄]. acs.org The formation of a "cyanurate ribbon," a supramolecular structure held together by hydrogen bonds between adjacent cyanurate ligands, is a determining factor in the solid-state chemistry of these complexes. acs.org

Copper: Copper(II) forms several complexes with cyanurate, often characterized by N-coordination. acs.org The compound trans-[Cu(cyan-κN)₂(H₂O)₂]·2Na(cyan)·4H₂O also features the persistent cyanurate ribbon structure. acs.org Copper(II) cyanurate can also exist as a neutral complex with the formula Cu₃(C₃N₃O₃)₂. wikipedia.org

| Metal | Compound Formula | Coordination Mode | Structural Features |

|---|---|---|---|

| Nickel | trans-[Ni(C3H2N3O3-κN)2(NH3)4] | N-Coordination | Features a "cyanurate ribbon" supramolecular structure. acs.org |

| Copper | trans-[Cu(C3H2N3O3-κN)2(H2O)2]·2Na(C3H2N3O3)·4H2O | N-Coordination | Contains the "cyanurate ribbon" motif. acs.org |

| Copper | Cu3(C3N3O3)2 | Not specified | Neutral complex with fully deprotonated cyanurate. wikipedia.org |

Structural Elucidation of Coordination Polymers and Discrete Assemblies

The structural elucidation of coordination compounds involving cyanurate anions is predominantly achieved through single-crystal X-ray diffraction. This technique provides detailed insights into the three-dimensional arrangement of atoms, bond lengths, and angles, revealing the intricate networks and discrete assemblies formed.

A systematic study of complexes formed between the singly deprotonated cyanurate anion (CY⁻) and alkaline earth metals has revealed a variety of structural motifs. mdpi.commdpi.com These structures range from discrete assemblies to one- and two-dimensional coordination polymers. For instance, the magnesium complex, [Mg(H₂O)₆][CY]₂·2H₂O, features discrete hexaaquamagnesium(II) cations, uncoordinated cyanurate anions, and water molecules of crystallization. mdpi.com In this case, the cyanurate anions are not directly coordinated to the metal center but are involved in an extensive hydrogen-bonding network. mdpi.com

In contrast, the calcium and strontium complexes form polymeric chains. mdpi.com The strontium complex, {[Sr(CY)₂(H₂O)₄]}∞, exhibits a one-dimensional coordination polymer where each cyanurate ligand bridges two different metal centers through two of its oxygen atoms. mdpi.com The barium complex, {[Ba(CY)₂(H₂O)₂]}∞, extends this connectivity into a two-dimensional coordination network. mdpi.commdpi.com

A recurring supramolecular motif observed in the structural coordination chemistry of cyanurates is the "cyanurate ribbon." acs.org This feature, propagated by hydrogen bonds between adjacent cyanurate anions, has been observed across a series of nine coordination compounds with varying metal centers (Cu, Mn, Co, Ni), coordination geometries, and environments. acs.org The persistence of this ribbon highlights its significance as a determinative factor in the solid-state assembly of these coordination compounds. acs.org For example, in compounds such as trans-[Cu(cyan-κN)₂(H₂O)₂]·2Na(cyan)·4H₂O and trans-[Ni(cyan-κN)₂(NH₃)₄], this ribbon structure is a key organizational feature. acs.org

The structural diversity is further exemplified by copper(II)-cyanurate systems, where the molar ratio of the metal to the ligand can induce a transformation from a discrete coordination complex to coordination polymers with different connectivity, such as Cu(II)-κN(HCA)κN-Cu(II) and Cu(II)-κN(HCA)κO-Cu(II). rhhz.net

The table below summarizes the structural characteristics of alkaline earth metal cyanurate complexes.

| Compound | Formula | Dimensionality of Coordination Network | Metal Coordination Number | Key Structural Features |

| Magnesium Complex mdpi.com | [Mg(H₂O)₆][CY]₂·2H₂O | 0D (Discrete Assembly) | 6 | Hexaaqua-coordinated Mg²⁺; uncoordinated CY⁻ anions. |

| Calcium Complex mdpi.com | [Ca(CY)₂(H₂O)₃]·H₂O | 1D (Polymeric Chain) | 7 | Polymeric chains of coordinated metal ions. |

| Strontium Complex mdpi.com | {[Sr(CY)₂(H₂O)₄]}∞ | 1D (Polymeric Chain) | 8 | All CY⁻ anions and water molecules are coordinated. |

| Barium Complex mdpi.com | {[Ba(CY)₂(H₂O)₂]}∞ | 2D (Coordination Network) | 10 | Two-dimensional sheet structure. |

Competitive Coordination Factors: Metal-Anion, Water, and Hydrogen Bonding Interactions

The final structures of cyanurate-based coordination assemblies are dictated by a delicate balance of competitive interactions, primarily the direct coordination of the cyanurate anion to the metal center, the coordination of water molecules, and the extensive hydrogen-bonding capabilities of the cyanurate anion. mdpi.comresearchgate.net

In aqueous synthesis environments, cyanurate and water molecules compete for coordination sites on the metal cation. mdpi.com The outcome of this competition is influenced by the properties of the metal ion, such as its ionic radius and hardness. mdpi.commdpi.com A study of alkaline earth metal complexes demonstrated a clear trend: the extent of cyanurate involvement in metal coordination increases down the group from Mg to Ba, in parallel with the increasing ionic radius and typical coordination number of the metal. mdpi.commdpi.com

For magnesium, the smallest and hardest cation in the series, coordination is exclusively by water molecules, forming [Mg(H₂O)₆]²⁺, with the cyanurate anions acting as counterions. mdpi.com As the cation size increases for calcium and strontium, both water and cyanurate anions are found in the primary coordination sphere, forming polymeric chains. mdpi.com In the case of the largest cation, barium, the cyanurate anions are highly effective at coordinating, leading to a two-dimensional network with fewer coordinated water molecules compared to the other metals. mdpi.com

The interplay of these factors can be summarized as follows:

Metal-Anion Coordination: Favored by larger, softer metal cations. The cyanurate anion can coordinate through its nitrogen or oxygen atoms. mdpi.comrhhz.net

Water Coordination: Competes with cyanurate coordination, particularly for smaller, harder cations that have a high affinity for water. mdpi.com

Hydrogen Bonding: A pervasive and structurally directing force, capable of linking both coordinated and uncoordinated components into higher-dimensional networks. mdpi.com

The structural outcome is therefore not predictable from simple considerations alone but arises from the subtle energetic balance between these competing interactions. mdpi.comresearchgate.net

Supramolecular Chemistry and Non Covalent Interactions of Disodium Cyanurate

Hydrogen Bonding Motifs in Cyanurate Systems

Intermolecular Hydrogen Bonding Networks and Crystal Engineering

In the solid state, cyanurate anions frequently organize into predictable hydrogen-bonded patterns. A common and persistent motif is the "cyanurate ribbon," where adjacent cyanurate molecules are linked by pairs of hydrogen bonds. acs.orgacs.org This ribbon structure has been observed across a variety of coordination compounds with different metal centers and coordination environments, highlighting its stability and importance as a self-assembling unit. acs.org

The crystal engineering of cyanurate systems leverages these predictable hydrogen bonding interactions to construct desired solid-state architectures. researchgate.net By introducing other molecules, such as 4,4'-bipyridyl, the hydrogen bonding network can be systematically modified. For instance, in a complex with silver(I) and 4,4'-bipyridyl, the hydrogen bonds between cyanuric acid molecules are replaced by coordination to silver atoms, forming N-Ag-N linked chains, while still retaining N-H···O hydrogen bonds between the chains. researchgate.net The interplay between metal coordination and hydrogen bonding allows for the rational design of multidimensional supramolecular structures. mdpi.com

The table below summarizes key hydrogen bonding interactions observed in various cyanurate crystal structures.

| Compound/System | Hydrogen Bond Type | Interaction Description | Significance |

| Lithium(I) cyanurate complex | N-H···O, O-H···O, O-H···N | A 3D network of hydrogen bonds holds the structure together. iucr.orgiucr.org | Stabilizes the overall supramolecular assembly. iucr.org |

| 9-Ethyladenine and N-Methylcyanuric Acid Complex | N-H···N, N-H···O, C-H···O | Forms both homomeric and heteromeric hydrogen-bonding patterns, creating molecular tapes and sheets. acs.org | Mimics hydrogen-bonding patterns of nucleic bases. acs.org |

| Cyanuric acid-bipyridyl adduct with Ag(I) | N-H···O, N-Ag-N | Silver ions replace intermolecular hydrogen bonds to form coordination chains, which are then linked by N-H···O bonds. researchgate.net | Demonstrates the ability to engineer crystal structures by replacing hydrogen bonds with coordination bonds. researchgate.net |

| Sodium (iso)cyanurates | N-H···O, O-H···O | Formation of ribbons, dimers, chains, or columns of hydrogen-bonded cyanurate anions depending on hydration and protonation. researchgate.net | Illustrates the structural diversity achievable through control of chemical composition. researchgate.net |

Self-Assembly Mechanisms Driven by Hydrogen Bonding

The self-assembly of cyanurate-based systems is a spontaneous process guided by the formation of multiple, often cooperative, hydrogen bonds. nih.gov These interactions direct the molecular components to organize into well-defined, stable supramolecular structures. researchgate.net The planarity and multiple hydrogen bonding sites of the cyanurate ring make it an excellent building block for creating complex assemblies. iucr.org

A prominent example of hydrogen-bond-driven self-assembly is the formation of the melamine-cyanurate rosette, where melamine (B1676169) and cyanuric acid form an extensive two-dimensional network of hydrogen bonds. wikipedia.orgd-nb.info This robust, highly ordered structure is a classic illustration of supramolecular chemistry. wikipedia.org The principles of self-assembly are not limited to simple mixtures; they can be extended to more complex systems. For instance, cyanuric acid can co-assemble with peptide nucleic acids (PNAs) containing adenine (B156593), leading to the formation of fibrous nanostructures. nih.gov

The following table details examples of self-assembly mechanisms in cyanurate systems.

| System | Driving Force | Resulting Assembly | Key Features |

| Melamine and Cyanuric Acid | Complementary N-H···O and N-H···N hydrogen bonds | 2D densely packed adlayers and nanoscale crystals. rsc.org | Forms a highly stable hexagonal network. d-nb.info |

| Cyanuric Acid and Melamine on Surfaces | Hydrogen bonding | Monolayer bimolecular network. rsc.org | Can be prepared by sequential or simultaneous deposition of components. rsc.org |

| Cyanuric Acid on HOPG | Noncovalent interactions, including hydrogen bonding | Ordered nanostructures. researchgate.net | Demonstrates the ability to form organized structures on crystalline substrates. researchgate.net |

| Achiral Calix rsc.orgarene Dimelamines and Cyanurates | Multiple cooperative hydrogen bonds | Enantiomerically pure chiral assemblies. nih.gov | A "chiral memory" concept is used to induce and retain chirality. nih.gov |

Formation of Supramolecular Assemblies and Architectures

The inherent directionality and specificity of hydrogen bonds in cyanurate systems lead to the formation of a variety of supramolecular assemblies with distinct architectures, including one-dimensional ribbons and chains, as well as more complex three-dimensional networks. researchgate.netrsc.org

Ribbon, Chain, and Three-Dimensional Network Formation

The cyanurate ribbon is a recurring supramolecular motif in the crystal structures of cyanurate-containing compounds. acs.orgacs.org These ribbons are formed through pairs of N-H···O hydrogen bonds between adjacent cyanurate anions, creating a linear, periodic structure. acs.orgacs.org In some cases, these ribbons can be further organized. For instance, in certain alkaline earth metal complexes, hydrogen-bonded cyanurate ribbons are sandwiched between layers of cations and water molecules. mdpi.com

Beyond simple ribbons, cyanurate anions can participate in the formation of more complex chains and three-dimensional networks. In a polymeric lithium(I) complex, cyanurate anions and water molecules bridge the metal centers, creating a three-dimensional network stabilized by extensive N-H···O, O-H···O, and O-H···N hydrogen bonds. iucr.orgiucr.org Similarly, in a heterobimetallic cadmium-sodium complex, cyanurate ligands and water molecules link the metal atoms into a two-dimensional coordination polymer. researchgate.net The structure of sodium (iso)cyanurates can vary from ribbons and dimers to chains and columns depending on the degree of protonation and hydration. researchgate.net

Host-Guest Chemistry Involving Cyanurate Frameworks

The porous structures and cavities within supramolecular assemblies of cyanurates can enable them to act as hosts for smaller guest molecules. numberanalytics.comsemanticscholar.org This host-guest chemistry is driven by non-covalent interactions between the host framework and the guest. numberanalytics.com

While specific examples focusing solely on disodium (B8443419) cyanurate as a host are not prevalent in the provided search results, the broader class of cyanurate-based assemblies demonstrates this capability. For example, hydrogen-bonded networks of cyanuric acid and melamine can form channels capable of including guest molecules. ias.ac.in The design of such host-guest systems is a significant area of supramolecular chemistry, with potential applications in separation, catalysis, and drug delivery. numberanalytics.comnih.gov The ability to create frameworks with specific cavity sizes and chemical environments allows for the selective binding of guest molecules. semanticscholar.org

Role in Template-Directed Self-Assembly and Polymerization Processes

The predictable and robust nature of cyanurate-based assemblies allows them to serve as templates to guide the formation of other structures. harvard.educeramics.org In template-directed self-assembly, the pre-organized cyanurate framework directs the arrangement of other molecules, leading to the formation of a desired architecture. rsc.org

An example of this is the use of cyanuric acid to template the assembly of peptide nucleic acids (PNAs). The specific hydrogen bonding interactions between cyanuric acid and adenine bases on the PNA strands guide the PNA molecules to assemble into fibrous structures. nih.gov This templating effect can also be seen in polymerization processes where a cyanurate-based supramolecular structure could potentially act as a scaffold to organize monomers before polymerization, thereby influencing the structure and properties of the resulting polymer. The dynamic nature of the non-covalent bonds in the template allows for potential reversibility and error correction during the assembly process. unibo.it

Engineering Supramolecular Materials with Cyanurate Moieties

The cyanurate moiety is a cornerstone in the field of supramolecular chemistry, serving as a highly effective and programmable building block for the engineering of complex, functional materials. Its utility stems from the specific and directional nature of the non-covalent interactions it can form, primarily complementary multiple hydrogen bonds (CMHB) and aromatic π–π stacking interactions. acs.orgoup.com Chemists harness these interactions to construct a variety of predictable, self-assembled nano- and microscale architectures. oup.com

The fundamental principle behind using cyanurate moieties lies in their ability to engage in highly reliable molecular recognition events with complementary molecules. oup.com The derivatives of cyanuric acid and melamine are among the most frequently utilized scaffolds for creating supramolecular structures. rsc.org These components can form multiple hydrogen bonds with a well-defined 120° angle between them, leading to distinct structural motifs such as hexad rosettes, as well as linear or zig-zag tapes. oup.comrsc.org While hydrogen bonding is a dominant force, especially in non-aqueous solvents, π–π stacking and other non-covalent forces become critically important in defining the final structure in aqueous environments. rsc.org

The process of engineering these materials involves the rational design of molecular precursors to control the self-assembly process. By making subtle modifications to the chemical structure of the cyanurate derivative or its complementary binding partner, researchers can precisely tune the balance of non-covalent forces, thereby guiding the formation of desired supramolecular structures. This approach allows for the creation of materials with specific functions that are unachievable with conventional materials like crystals or thin films. oup.com The reversibility of these non-covalent bonds also opens pathways for developing dynamic and responsive "smart" materials. rsc.org

Table 1: Key Non-Covalent Interactions and Resulting Supramolecular Motifs in Cyanurate-Based Systems

| Interaction Type | Complementary Molecule(s) | Resulting Supramolecular Motif(s) | Primary Driving Force(s) |

|---|---|---|---|

| Complementary Hydrogen Bonding | Melamine and its derivatives | Rosettes, Linear Tapes, Zig-Zag Tapes. oup.comrsc.org | Triple hydrogen bonds (Donor-Acceptor-Donor with Acceptor-Donor-Acceptor). rsc.org |

| π–π Stacking | Aromatic systems, including self-stacking | Stacked layers, Aggregates. acs.orgrsc.org | Aromatic interactions between triazine rings. acs.org |

| Host-Guest Interactions | Hamilton Receptors | 1:1 Host-Guest Complexes. researchgate.net | Multiple hydrogen bonds between the cyanurate guest and the receptor host. researchgate.net |

| van der Waals Forces | Alkyl or other appended chains | Ordered assemblies, bilayers. rsc.org | Interactions between non-polar tails. rsc.org |

Detailed Research Findings

Recent research highlights the sophisticated level of control achievable in engineering materials with cyanurate moieties. Studies combining X-ray diffraction, electron microscopy, and molecular dynamics have provided deep insights into how minor chemical changes can lead to major structural alterations.

A notable study investigated the self-assembly of derivatives of melamine and cyanuric acid in water. rsc.orgresearchgate.net Researchers compared the supramolecular structures formed from melamine (M) with hexynyl-cyanuric acid (HCA) versus those formed from N-methylmelamine (MM) with HCA. The introduction of a single methyl group onto the melamine molecule was found to fundamentally alter the arrangement of the layers in the final assembly.

In the M-HCA system, strong hydrogen bonding dominates, leading to a "tail-to-tail" bilayer arrangement. rsc.org However, in the MM-HCA system, the additional methyl group sterically hinders these hydrogen bonds. rsc.org This interference weakens the hydrogen bonding interactions to the point where they become comparable in strength to the van der Waals forces between the molecular tails. rsc.org Consequently, the assembly switches to a "head-to-tail" monolayer arrangement. rsc.orgresearchgate.net This finding demonstrates that in aqueous solutions, a delicate balance between hydrogen bonding, π-π stacking, and van der Waals forces dictates the final supramolecular architecture. rsc.org Such precise control is crucial for the programmable design of functional materials. acs.org

Table 2: Research Findings on Molecular Modification of Melamine-Cyanurate Assemblies in Water

| System Components | Key Molecular Difference | Dominant Interactions | Resulting Supramolecular Arrangement |

|---|---|---|---|

| Melamine (M) + Hexynyl-cyanuric acid (HCA) | Unsubstituted melamine | Strong hydrogen bonding, π–π stacking. rsc.org | Tail-to-tail bilayer structure. rsc.orgresearchgate.net |

| N-methylmelamine (MM) + Hexynyl-cyanuric acid (HCA) | Single methyl group on melamine | Hampered hydrogen bonding, comparable van der Waals forces. rsc.org | Head-to-tail monolayer structure. rsc.orgresearchgate.net |

These principles extend to the functionalization of nanoparticles and the creation of complex materials like supramolecular gels. researchgate.netacs.org For instance, superparamagnetic iron oxide nanoparticles have been functionalized with cyanurate derivatives to study host-guest interactions at a material's surface, showcasing the versatility of cyanurate-based recognition. researchgate.net The ability to form reversible, noncovalent polymers based on bismelamine-cyanurate interactions has also led to the development of binary organogels. acs.org These examples underscore the power of using the cyanurate moiety as a programmable "glue" for engineering a wide array of advanced supramolecular materials. oup.com

Theoretical and Computational Chemistry Studies of Disodium Cyanurate

Electronic Structure Calculations (e.g., Density Functional Theory - DFT)

Electronic structure calculations are fundamental to modern computational chemistry, with Density Functional Theory (DFT) being a particularly prominent method for studying molecules like disodium (B8443419) cyanurate. scispace.com DFT is used to investigate molecular structure, vibrational spectra, and electronic properties. nih.govresearchgate.net Methods such as the B3LYP functional combined with basis sets like 6-311++G(d,p) are commonly employed to calculate the properties of triazine-based compounds. nih.govresearchgate.net For solid-state systems, the CASTEP package using functionals like GGA-PBE is also utilized to calculate electronic band structures and optical properties of metal cyanurates. tku.edu.tw

DFT calculations are highly effective in predicting the molecular geometry of the cyanurate anion. The s-triazine ring in cyanurates is known to have a non-planar conformation. sci-hub.se Computational studies on related triazine structures show that the internal ring angles deviate from an ideal 120°, with C–N–C bond angles typically around 112.6° and N–C–N angles around 127.4°. sci-hub.se In the fully ionized (C₃N₃O₃)³⁻ anion, the C-N bond lengths are around 1.35 Å and C-O bond lengths are approximately 1.24 Å, which are slightly shorter than those in the parent cyanuric acid molecule due to ionization. tku.edu.tw

Vibrational frequencies, which correspond to the energy of molecular vibrations, can also be calculated and used to simulate and interpret experimental infrared (IR) and Raman spectra. nih.govsci-hub.se For cyanuric chloride, a related molecule, DFT calculations have shown good agreement with experimental vibrational data. nih.gov The normal modes of vibration can be assigned to specific types of motion, such as C≡N stretching, S-F stretching, and various bending modes, based on a group theoretical analysis. researchgate.net

| Compound/Anion | Parameter | Computational Method | Calculated Value (Å) | Experimental Value (Å) | Reference |

|---|---|---|---|---|---|

| (C₃N₃O₃)³⁻ Anion | C-N Bond Length | DFT (GGA-PBE) | ~1.35 | ~1.37 | tku.edu.tw |

| (C₃N₃O₃)³⁻ Anion | C-O Bond Length | DFT (GGA-PBE) | ~1.24 | - | tku.edu.tw |

| OCN⁻ Anion | C-O Bond Length | DFT (B3LYP) | 1.224 | 1.21 | |

| OCN⁻ Anion | C-N Bond Length | DFT (B3LYP) | 1.187 | 1.13 | |

| SCN⁻ Anion | C-S Bond Length | DFT (B3LYP) | 1.661 | 1.65 | |

| SCN⁻ Anion | C-N Bond Length | DFT (B3LYP) | 1.172 | 1.17 |

The analysis of bonding and charge distribution provides insight into the chemical reactivity and intermolecular interactions of the cyanurate anion. The bonding within the (C₃N₃O₃)³⁻ ring involves strong pπ-pπ interactions resulting from the significant overlap between C 2p, N 2p, and O 2p orbitals. tku.edu.tw This delocalization of electrons contributes to the stability of the anion.

Methods like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are used to analyze the electronic density and charge distribution. In related anions like OCN⁻, the negative charge is delocalized between the oxygen and nitrogen atoms, with the natural charge on oxygen being -0.776 and on nitrogen being -0.823. A similar delocalization is expected in the cyanurate anion, where the negative charge is distributed among the three N-C-O units. The natural orders of the bonds in OCN⁻ are 1.493 for C-O and 2.444 for C-N, indicating partial double and triple bond character, respectively. In the cyanurate anion, the C-O bonds are expected to have significant double bond character, while the C-N bonds within the ring maintain a mix of single and double bond character.

Molecular Dynamics Simulations of Disodium Cyanurate in Solution and Solid States

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique allows for the investigation of dynamic processes, such as diffusion, conformational changes, and interactions with solvent molecules. mdpi.comreading.ac.uk While specific MD studies on this compound are not widely published, the methodology is well-established for similar systems.

An MD simulation of this compound would require a force field, which is a set of parameters that defines the potential energy of the system. sci-hub.semdpi.com Force fields like the General Amber Force Field (GAFF) are often used for organic molecules. nih.gov The simulation would involve placing the this compound molecules in a simulation box, often filled with a solvent like water, and then solving Newton's equations of motion for every atom. ni.ac.rs The system is typically simulated under specific conditions, such as a constant temperature and pressure (NPT ensemble). ni.ac.rs

In a solution state simulation, MD could be used to study the hydration shell around the cyanurate anion and the sodium cations, revealing details about ion-solvent interactions. In the solid state, MD simulations could provide insights into the crystal packing forces, lattice dynamics, and phase transitions. sci-hub.se

Computational Modeling of Equilibrium and Reaction Mechanisms

Computational chemistry can model chemical reactions, providing a detailed picture of how reactants are transformed into products. smu.edu This involves mapping the potential energy surface (PES) of the reaction and identifying the minimum energy path, often referred to as the Intrinsic Reaction Coordinate (IRC). smu.edu

For this compound, an important reaction to model would be its formation from the trimerization of sodium cyanate (B1221674). Computational studies could elucidate the step-by-step mechanism of this cyclotrimerization reaction. researchgate.net The reaction mechanism is often described in terms of "reaction phases," which reveal the sequence of bond breaking and forming events. smu.edu By analyzing the reaction path, computational models can determine the transition state structures and calculate the activation energy barrier, which governs the reaction rate.

Prediction of Spectroscopic Properties from First Principles

"First principles" or ab initio methods allow for the prediction of material properties based on quantum mechanics, without reliance on experimental data. rsc.orgrsc.org These methods can be used to predict various spectroscopic properties of this compound.

The vibrational frequencies calculated from DFT can be used to generate theoretical IR and Raman spectra. nih.gov These predicted spectra are invaluable for interpreting and assigning the bands observed in experimental measurements. gexinonline.com For example, the UV-Visible absorption spectra of cyanuric acid have been studied in different pH solutions, with peaks at 211 and 224 nm attributed to n→π* transitions of nonbonding electrons on the triazine nitrogens in the keto form. researchgate.net Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and simulating UV-Vis and circular dichroism spectra. scispace.com

Furthermore, advanced computational approaches can predict the properties of materials under various conditions, such as high pressure, and can accurately reproduce experimental data like crystal structures and phase boundaries. rsc.org

Disodium Cyanurate in Advanced Materials Science and Chemical Processes

Role in Functional Materials Development

The inherent chemical characteristics of the cyanurate anion are central to its utility in creating new materials with tailored properties. Researchers are exploring its potential in optoelectronics, polymer science, and as a performance-enhancing additive in various chemical formulations.

Optoelectronic and Nonlinear Optical (NLO) Materials

The cyanurate anion, the core component of disodium (B8443419) cyanurate, possesses a planar, π-conjugated six-membered ring structure [(C₃N₃O₃)³⁻]. This configuration is structurally analogous to the (B₃O₆)³⁻ anions found in widely used borate-based NLO crystals. tku.edu.twresearchgate.net This intrinsic coplanar π-conjugated system is a primary source of significant optical properties, making cyanurates, as a class of materials, promising candidates for NLO and other optoelectronic applications. researchgate.net

Research into inorganic metal cyanurates has revealed that these materials can exhibit strong second-harmonic-generation (SHG) effects, which are crucial for frequency conversion of laser light. tku.edu.twuq.edu.au The arrangement and spatial density of the cyanurate anions within the crystal lattice are key to maximizing these NLO effects. tku.edu.tw The delocalized π-electrons in the cyanurate ring contribute to a large microscopic second-order susceptibility, which is a fundamental requirement for efficient SHG. researchgate.net

Key optical properties investigated in cyanurate-based NLO crystals include:

Strong Second-Harmonic-Generation (SHG) Effects : Studies have shown that some cyanurate crystals have SHG coefficients more than twice that of potassium dihydrogen phosphate (B84403) (KDP), a benchmark NLO material. tku.edu.tw

Large Birefringence : This property is essential for achieving phase-matching in frequency conversion processes. uq.edu.au

Short UV Cutoff Edges : High transparency in the ultraviolet spectrum is a critical advantage for applications involving UV lasers. researchgate.netuq.edu.au

| Property | Significance in NLO Applications | Observed Characteristics in Cyanurates |

|---|---|---|

| Second-Harmonic Generation (SHG) | Enables frequency doubling of laser light (e.g., converting infrared to visible light). | Strong SHG effects, with coefficients potentially exceeding those of standard materials like KDP. tku.edu.tw |

| Birefringence | Necessary for phase-matching, which maximizes the efficiency of the NLO process. | Reported to have large birefringence values (Δn > 0.1). tku.edu.tw |

| UV Cutoff Wavelength | Determines the shortest wavelength of light the material can transmit without significant absorption, crucial for UV laser applications. | Exhibits short UV cutoff edges, indicating good transparency in the UV range. uq.edu.au |

| Band Gap | A wide band gap is associated with a high laser damage threshold. | Possess wide band gaps (Eg > 5.5 eV). tku.edu.tw |

Nucleating Agent in Polymer Science

In polymer science, nucleating agents are additives that accelerate the crystallization process by providing sites for crystal growth to begin. utb.cz This results in a higher degree of crystallinity and a more uniform crystalline structure, which significantly impacts the polymer's final properties. utb.czspecialchem.com Cyanuric acid and its derivatives have been identified as effective nucleating agents for various semi-crystalline polymers, including polypropylene (B1209903) (PP), polylactic acid (PLLA), and biodegradable polyesters like poly(ethylene succinate) (PES). specialchem.commdpi.com

The addition of a cyanurate-based nucleating agent can lead to several beneficial modifications in polymer properties:

Higher Crystallization Temperature : Nucleated polymers begin to crystallize at a higher temperature during cooling, a direct indication of increased crystallization speed. nih.gov

Improved Mechanical Properties : The resulting finer, more uniform spherulitic structure can enhance stiffness (flexural modulus), strength, and surface hardness. specialchem.comeutec.com.tw

Enhanced Thermal Properties : An increase in crystallinity often leads to a higher heat deflection temperature (HDT), allowing the polymer to withstand higher temperatures without deforming. specialchem.com

Improved Optical Properties : In certain polymers like polypropylene, the formation of smaller spherulites (crystal structures) reduces light scattering, leading to improved clarity and reduced haze. utb.czspecialchem.com

| Polymer Property | Effect of Nucleating Agent | Underlying Mechanism |

|---|---|---|

| Crystallization Rate | Increased | Provides heterogeneous nuclei, accelerating the formation of crystals from the polymer melt. utb.czeutec.com.tw |

| Spherulite Size | Decreased | A higher density of nucleation sites leads to the growth of more, but smaller, spherulites. nih.gov |

| Stiffness & Hardness | Increased | Higher degree of crystallinity and more uniform crystal structure. specialchem.com |

| Heat Deflection Temperature (HDT) | Increased | A more crystalline structure provides greater dimensional stability at elevated temperatures. specialchem.com |

| Clarity (in specific polymers) | Increased | Smaller spherulites scatter less visible light. utb.cz |

One proposed mechanism for this effect is epitaxial crystallization, where a favorable lattice matching between the crystal structure of the nucleating agent (cyanurate) and the polymer allows the polymer chains to align and crystallize on the agent's surface. mdpi.com

Stabilizer and Enhancer in Chemical Formulations (Academic Perspective)

From an academic viewpoint, the stabilizing function of disodium cyanurate is rooted in chemical equilibria and its ability to react with degrading species. A primary application is as a chlorine stabilizer in swimming pools. nsw.gov.au In aqueous solutions, cyanuric acid and its salts exist in equilibrium with free chlorine (hypochlorous acid), forming chlorinated isocyanurates. wikipedia.org This reversible binding protects the hypochlorous acid from degradation by the ultraviolet rays in sunlight, thereby prolonging its effectiveness as a disinfectant. nsw.gov.au

Another area of investigation is its role as a heat stabilizer for polymers like polyvinyl chloride (PVC). During thermal processing, PVC can degrade and release hydrogen chloride (HCl) gas. The molecular structure of the cyanurate ring, containing double bonds, is theorized to absorb this HCl, preventing further autocatalytic degradation of the polymer. google.com This application leverages the cyanurate as an acid scavenger within the polymer matrix.

Integration in Advanced Chemical Process Design

Beyond its use in final materials, this compound is a valuable compound within chemical manufacturing itself, serving as a key intermediate and a component in complex equilibrium systems that are fundamental to industrial processes.

Investigation as Catalyst or Reagent in Synthetic Pathways

This compound serves as a crucial reagent and precursor in the industrial synthesis of other valuable chemicals, particularly disinfectants. A significant pathway involves its use to produce sodium dichloroisocyanurate (Dichlor), a common sanitizing agent. In this process, an aqueous slurry of this compound is chlorinated to produce dichloroisocyanuric acid. poolhelp.com This intermediate is then neutralized with sodium hydroxide (B78521) to yield the final sodium dichloroisocyanurate product. poolhelp.com

The reactions can be summarized as:

Chlorination : C₃HN₃Na₂O₃ (this compound) + 2Cl₂ → C₃H₂N₃O₃Cl₂ (Dichloroisocyanuric acid) + 2NaCl

Neutralization : C₃H₂N₃O₃Cl₂ + NaOH → C₃HN₃NaO₃Cl₂ (Sodium dichloroisocyanurate) + H₂O

This demonstrates the role of this compound as a foundational building block for more complex chlorinated triazine compounds. Furthermore, sodium salts of cyanuric acid are used as reagents in organic synthesis, for example, in reactions with alkyl halides to produce substituted isocyanurates. chemicalbook.com

Understanding Complex Chemical Systems and Equilibria in Industrial Processes

The behavior of this compound in industrial processes is governed by complex chemical equilibria, primarily in aqueous solutions. Cyanuric acid is a weak triprotic acid, meaning it can donate three protons. wikipedia.org The extent of deprotonation is pH-dependent, resulting in a mixture of monosodium, disodium, and trisodium (B8492382) cyanurate species in solution.

The pKa values for cyanuric acid are approximately:

pKa₁ = 6.88

pKa₂ = 11.40

pKa₃ = 13.5

This equilibrium is critical in manufacturing processes, as the specific sodium salt present affects key physical properties like solubility. The solubility of the sodium salts increases significantly with the degree of sodium substitution, a factor that must be managed in processes involving slurries, crystallization, and filtration. poolhelp.com

| Compound | Solubility (g/100 mL of solution) |

|---|---|

| Monosodium Cyanurate | 0.9 poolhelp.com |

| This compound | 5.7 poolhelp.com |

| Trisodium Cyanurate | 14.1 poolhelp.com |

Furthermore, industrial production methods for sodium cyanurates can involve solid-state reactions between isocyanuric acid and sodium carbonate in the presence of limited water. google.com The efficiency of such processes depends on understanding the transition temperatures of various hydrates of the reactants, demonstrating that even outside of aqueous solutions, complex phase equilibria are central to process design and optimization. google.com

Environmental Chemistry Research (Mechanism Focused)

This compound and its parent compound, cyanuric acid, are subjects of significant research in environmental chemistry due to their persistence and potential interactions within various environmental compartments. This research is primarily focused on understanding the mechanisms that govern their fate, transport, and detection in environmental systems.

Research on Cyanurate-Based Platforms for Chemical Sensing

Cyanuric acid's unique chemical structure, characterized by its triazine ring and ability to form specific hydrogen bonds, makes it a valuable component in the development of chemical sensors. Research has explored its use both as a target analyte for detection and as a functional part of sensing platforms for other substances.

Detection of Cyanuric Acid: Several sensor types have been developed for the direct detection of cyanuric acid, which is important for monitoring its levels in environments like swimming pools where it is used as a chlorine stabilizer. europa.eu

Electrochemical Sensors: An advanced electrochemical sensor has been developed using a combination of 2D-transition metal dichalcogenides (like MoS₂), copper nanoparticles, and diamond nanoparticles. researchgate.net This integrated system demonstrates a synergistic effect that enhances the electrochemical response towards cyanuric acid. researchgate.net

Biosensors: A portable, on-demand biosensor has been engineered using a LysR-type transcription regulator (LTTR) from Pseudomonas. nih.gov This system was adapted to function in a freeze-dried E. coli cell-free system, allowing for the robust detection of cyanuric acid in environmental water samples within an hour using either fluorescent or colorimetric reporters. nih.gov

Multi-sensor Systems: The POOLSAFE project developed a "soft sensor" to monitor cyanuric acid levels by correlating online measurements of parameters like pH, temperature, and conductivity from a multi-sensor array with the cyanuric acid concentration. europa.eu

Cyanurate as a Sensing Platform Component: The distinct molecular recognition capabilities of cyanuric acid have been harnessed to create sensors for other target molecules.

Melamine (B1676169) Detection: The highly specific triple hydrogen-bonding interaction between cyanuric acid and melamine has been a cornerstone for developing melamine sensors. researchgate.net One approach uses cyanuric acid-functionalized gold nanoparticles (CA-AuNPs). In the presence of melamine, the hydrogen bonding causes the nanoparticles to aggregate, resulting in a distinct color change from red to blue, which allows for colorimetric detection. researchgate.net

Heavy Metal Detection: Cyanuric acid-conjugated gold nanoparticles have also been employed to create colorimetric paper-based sensors for detecting mercury ions (Hg²⁺) in water. mdpi.comnih.gov The interaction between cyanuric acid and mercury ions leads to the aggregation of the nanoparticles, causing a visible color shift from pink to bluish-purple. mdpi.comnih.gov This sensor has a detection limit of 0.05 µM and is selective for Hg²⁺ over other metal ions. mdpi.com

Table 2: Examples of Cyanurate-Related Chemical Sensing Platforms

| Sensor Type | Target Analyte | Sensing Mechanism/Platform | Key Finding/Performance Metric |

|---|---|---|---|

| Electrochemical Sensor | Cyanuric Acid | Integration of MoS₂, copper nanoparticles, and diamond nanoparticles. researchgate.net | Demonstrates a synergistic effect for an enhanced electrochemical response to cyanuric acid. researchgate.net |

| Transcriptional Biosensor | Cyanuric Acid | Engineered LysR-type transcription regulator in a cell-free system. nih.gov | Enables portable, on-demand detection in environmental samples with fluorescent or colorimetric output. nih.gov |

| Colorimetric Sensor | Melamine | Cyanuric acid-functionalized gold nanoparticles (CA-AuNPs). researchgate.net | Triple hydrogen bonding with melamine causes nanoparticle aggregation and a red-to-blue color change. researchgate.net |

| Colorimetric Paper Sensor | Mercury (Hg²⁺) | Cyanuric acid-conjugated gold nanoparticles (CA-AuNPs) immobilized on filter paper. mdpi.comnih.gov | Selective detection of Hg²⁺ with a limit of 0.05 µM, visible as a pink-to-purple color change. mdpi.com |

Future Directions and Emerging Research Avenues for Disodium Cyanurate

Exploration of Novel Synthetic Pathways and Derivatization

The future of disodium (B8443419) cyanurate research is heavily invested in developing more efficient, sustainable, and versatile synthetic methodologies. Current production often relies on the hydrolysis of melamine (B1676169) or the pyrolysis of urea (B33335), but emerging research is focused on greener and more controlled pathways. wikipedia.orgmdpi.com A key area of exploration is the use of novel catalysts and solvent systems to improve reaction yields and reduce the environmental impact of production. mdpi.comresearchgate.net

Derivatization of the cyanurate ring is another critical frontier. The triazine structure of cyanuric acid serves as a versatile scaffold for creating a wide array of functionalized molecules. nbinno.com By strategically substituting atoms on the cyanurate ring, scientists can tailor the molecule's properties for specific applications. For instance, the reaction of cyanuric chloride (the acid chloride of cyanuric acid) with various nucleophiles like amines and alcohols allows for the stepwise replacement of chlorine atoms, leading to a diverse range of derivatives. dtic.milresearchgate.net This controlled synthesis opens up possibilities for creating new polymers, resins, and specialty chemicals with enhanced thermal stability, chemical resistance, and mechanical strength. nbinno.com

Recent studies have demonstrated the synthesis of novel metal cyanurates through solid-state metathesis reactions, which involve the cyclotrimerization of cyanate (B1221674) ions. researchgate.net This approach has led to the creation of new crystalline materials with interesting optical properties. researchgate.net The development of such innovative synthetic routes is crucial for unlocking the full potential of cyanurate-based materials.

Advanced Computational Studies for Predictive Design and Materials Discovery

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for accelerating the discovery and design of new materials based on disodium cyanurate. nih.govnih.gov These computational methods allow researchers to predict the structural, electronic, and optical properties of cyanurate derivatives before they are synthesized in the lab, saving significant time and resources. nih.govresearchgate.net

DFT calculations can provide fundamental insights into the behavior of cyanurate-based systems at the atomic and molecular levels. nih.gov For example, molecular dynamics simulations are being used to predict the physical and mechanical properties of polycyanurate networks and their blends, aiding in the computer-aided design of polymer blends with desired characteristics. researchgate.net These simulations help in understanding structure-property relationships, which is crucial for designing materials with specific functionalities. researchgate.net

Furthermore, computational studies are instrumental in exploring the potential of cyanurate moieties in various applications. Researchers are using DFT to guide the design of carbon-nitride-based materials for energy storage and to understand the interaction of metal-based drugs with biological targets. researchgate.netmdpi.commdpi.com By modeling the interactions between cyanurate structures and other molecules, scientists can predict their efficacy and guide the development of new technologies in fields ranging from electronics to medicine. mdpi.comcacrdelhi.com

Table 1: Application of Computational Methods in Cyanurate Research

| Computational Method | Application in Cyanurate Research | Predicted Properties | Reference |

| Density Functional Theory (DFT) | Predicting electronic structure, designing novel materials, understanding reaction mechanisms. | Energy, geometric structure, electronic and optical properties, bond dissociation energies. | nih.govnih.govmdpi.com |

| Molecular Dynamics (MD) | Simulating the behavior of polycyanurate networks and blends. | Density, glass transition temperature, mechanical properties. | researchgate.net |

| Quantum Mechanics (QM) | Predicting properties of metal complexes and their interactions with ligands. | Bond dissociation energies, charge distribution, reaction favorability. | mdpi.commdpi.com |

Development of Multi-Stimuli Responsive Materials Incorporating Cyanurate Moieties

A particularly exciting area of future research is the development of "smart" or multi-stimuli responsive materials that incorporate cyanurate structures. These materials can change their properties in response to external triggers such as pH, light, temperature, or the presence of specific chemicals. rsc.orgencyclopedia.pubnih.gov The unique hydrogen bonding capabilities and structural features of the cyanurate ring make it an excellent building block for creating such responsive systems.

Research has shown that cyanine (B1664457) amphiphiles can self-assemble into hydrogels that exhibit reversible photochromic and pH-switching behaviors. rsc.org These changes can be observed through colorimetric and fluorescence shifts, suggesting potential applications in sensors and invisible inks. rsc.org Similarly, cyanostilbene derivatives have been developed that show a fluorescence response to changes in pH, amine vapors, and mechanical stimuli. rsc.org

The goal is to create sophisticated materials that can respond to multiple stimuli, allowing for more complex and controlled behaviors. nih.gov For example, combining temperature and pH responsiveness in a single polymer system enhances the flexibility to trigger changes temporally and spatially. nih.gov Such materials could have a wide range of applications, from targeted drug delivery systems that release their payload only in specific diseased tissues with altered pH to advanced tissue engineering scaffolds. encyclopedia.pubk-online.comnih.gov Researchers at McGill University have even discovered that cyanuric acid can induce DNA to form a novel triple helix structure, opening up new avenues in nanotechnology and materials science. k-online.comsciencedaily.comaquamagazine.com

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science

The future of this compound research lies in fostering collaboration across different scientific disciplines. The versatility of the cyanurate structure makes it a valuable component in a wide range of applications, necessitating an interdisciplinary approach to fully realize its potential. researchgate.net

In materials science , cyanurates are being explored for creating high-performance polymers, fire retardants, and novel optical materials. yuncangchemical.comresearchgate.net The planar, π-conjugated cyanurate group has been identified as a functional motif for improving birefringence in ultraviolet optical crystals. researchgate.netresearchgate.net

In environmental science , research is focused on the role of cyanuric acid and its derivatives in water treatment and agriculture. It is widely used to stabilize chlorine in swimming pools, and its degradation pathways in the environment are an area of active study. wikipedia.orgnih.gov Additionally, cyanuric acid is used as a nitrogen stabilizer in fertilizers to enhance crop yields and reduce nitrogen runoff. yuncangchemical.com Understanding the environmental fate and impact of these compounds is crucial for their sustainable use. yuncangchemical.com

The intersection of these fields will drive innovation. For example, the development of cyanurate-based sensors for environmental monitoring combines principles of materials science and environmental chemistry. researchgate.net Similarly, creating biodegradable polymers from cyanurate derivatives requires expertise in both polymer chemistry and environmental science to ensure the materials are both functional and eco-friendly. This synergistic approach will be key to addressing complex challenges and developing sustainable technologies for the future.

Q & A

Basic Research Question: What are the standard experimental protocols for synthesizing and characterizing disodium cyanurate?

Methodological Answer:

this compound synthesis typically involves neutralizing cyanuric acid with sodium hydroxide under controlled pH and temperature conditions. Key steps include:

- pH Control : Maintain pH 8–10 during neutralization to optimize yield .

- Crystallization : Use slow evaporation or antisolvent methods to obtain high-purity crystals.

- Characterization : Employ XRD for crystal structure analysis, FTIR for functional group identification, and ICP-OES for sodium content quantification .

Data Table : Common Synthesis Parameters

| Parameter | Range/Value | Instrumentation Used |

|---|---|---|

| Reaction Temperature | 25–40°C | Thermostatic Reactor |

| pH | 8.5–9.5 | pH Meter (Calibrated) |

| Purity Assessment | ≥98% | HPLC with UV Detection |

Advanced Research Question: How can researchers resolve contradictions in this compound’s toxicological data across studies?

Methodological Answer:

Contradictions often arise from variations in experimental models, dosage regimes, or analytical techniques. To address this:

- Meta-Analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like exposure duration and model organisms (e.g., rodents vs. zebrafish) .

- Dose-Response Curves : Replicate conflicting studies with standardized doses (e.g., 50–500 mg/kg) and endpoints (e.g., urinary tract histopathology) .

- Statistical Reconciliation : Apply mixed-effects models to account for inter-study heterogeneity .

Basic Research Question: What analytical methods are recommended for quantifying this compound in environmental samples?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Ideal for trace detection in water samples (LOD: 0.1 µg/L) .

- Ion Chromatography : Suitable for high-concentration samples (e.g., industrial effluents) with minimal matrix interference .

- Quality Control : Include spiked recovery tests (85–115% acceptable range) and blank samples to validate accuracy .

Advanced Research Question: How can mechanistic studies elucidate this compound’s impact on cardiac tissue at the molecular level?

Methodological Answer:

- In Vitro Models : Use cardiomyocyte cell lines (e.g., H9c2) to assess oxidative stress markers (e.g., ROS, glutathione levels) .

- Omics Approaches : Conduct transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., calcium signaling) .

- Validation : Cross-validate findings with in vivo models (e.g., rat ECG measurements) and clinical analogue data .

Basic Research Question: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for powder handling to avoid inhalation risks.

- Emergency Preparedness : Ensure accessible eyewash stations and antidote kits (e.g., sodium thiosulfate for cyanide-related compounds) .

Advanced Research Question: How can computational modeling predict this compound’s stability under varying environmental conditions?

Methodological Answer:

- Molecular Dynamics Simulations : Model hydrolysis rates at different pH levels (e.g., pH 4–10) and temperatures (25–60°C) .

- DFT Calculations : Predict degradation pathways (e.g., ring-opening reactions) using Gaussian software with B3LYP/6-31G* basis sets .

- Validation : Compare predictions with accelerated stability studies (e.g., 40°C/75% RH for 6 months) .

Basic Research Question: How should researchers design a robust hypothesis for this compound’s role in industrial applications?

Methodological Answer:

- PICOT Framework : Structure hypotheses around Population (e.g., wastewater systems), Intervention (this compound dosage), Comparison (alternative treatments), Outcome (contaminant removal efficiency), and Time (short- vs. long-term effects) .

- Literature Gap Analysis : Use tools like Connected Papers or Litmaps to identify underexplored areas (e.g., synergies with ozonation) .

Advanced Research Question: What strategies mitigate biases in secondary data analysis for this compound research?

Methodological Answer:

- Source Evaluation : Prioritize peer-reviewed studies indexed in Scopus/Web of Science over grey literature .

- Data Harmonization : Adjust for confounding variables (e.g., coexisting pollutants) using multivariate regression .

- Sensitivity Analysis : Test robustness by excluding outliers or applying different statistical models (e.g., fixed- vs. random-effects) .

Basic Research Question: How to ensure reproducibility in this compound synthesis experiments?

Methodological Answer:

- Detailed SOPs : Document reagent grades (e.g., ≥99% sodium hydroxide), stirring rates (e.g., 300 rpm), and drying conditions (e.g., 60°C for 12 hr) .

- Inter-Lab Collaboration : Share protocols via platforms like Protocols.io and conduct round-robin testing .

Advanced Research Question: What ethical considerations apply to this compound research involving animal models?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.